6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Description
Properties
IUPAC Name |
6-methyl-5-[(2-methylphenyl)methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-13-8-6-7-9-15(13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-10-4-3-5-11-16/h3-11H,12H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGHUERUUDGQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(NC3=C(C2=O)C(=O)N(N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: N-bromosuccinimide, halogenating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed
Scientific Research Applications
6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Pyrazolo[3,4-b]pyridine-dione Derivatives
- Compound 24 () : A spirocyclic derivative, 1’-(2,4-bis(trifluoromethyl)benzyl)-5-chloro-5’,7’-dihydrospiro[indoline-3,4’-pyrazolo[3,4-b]pyridine]-2,6’(1’H)-dione, shares the pyrazolo[3,4-b]pyridine-dione core but incorporates a spiro-indoline system and halogenated substituents (Cl, CF₃). Its HPLC purity is 97.9%, indicating high synthetic efficiency .
- Target Compound : Lacks the spiro system but features a 2-methylbenzyl group and phenyl substituent. These alkyl/aryl groups may enhance lipophilicity compared to Compound 24’s halogenated motifs.
Pyrrolo[3,4-b]indole-dione Derivatives ()
Compounds 4c–4g (e.g., 4-methyl-2-phenyl-3a,4-dihydropyrrolo[3,4-b]indole-1,3-dione) exhibit a pyrroloindole-dione core instead of pyrazolopyridine-dione. Key differences include:
- Molecular Weight : 4c (MW 188) to 4g (MW 292) vs. the target compound’s estimated MW (~350–400 based on structure).
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Synthesized via reactions of pyrazol-3-ones with aldehydes, these compounds (e.g., pyrazolo[3,4-d]pyrimidin-6-amine) share a pyrazole moiety but diverge in core structure. The absence of a dione group and presence of a pyrimidine ring may reduce electrophilic reactivity compared to the target compound .
Physicochemical and Spectral Properties
*Estimated based on structural similarity. †Inferred from analogs: IR (C=O, C-N stretches), NMR (aryl/alkyl proton signals), and MS (M + H)+.
Biological Activity
6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound belonging to the pyrazolopyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of specific enzymes. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 345.39 g/mol |
| InChI Key | InChI=1S/C21H19N3O2/c1-13-8-6-7-9-15(13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-10-4-3-5-11-16/h3-11H,12H2,1-2H3,(H2,22,23,25) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with binding sites. This can lead to alterations in cellular pathways and biological responses that are beneficial for therapeutic applications.
Potential Targets
- Enzyme Inhibition : The compound has been shown to inhibit TBK1 (TANK-binding kinase 1), a crucial enzyme in inflammatory responses and cancer cell proliferation. It exhibited an IC50 value of 0.2 nM against TBK1 .
- Cancer Cell Lines : In vitro studies demonstrated that the compound has antiproliferative effects on various cancer cell lines including A172, U87MG, A375, A2058, and Panc0504 .
Structure–Activity Relationships (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity of the pyrazolo[3,4-b]pyridine derivatives. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 6 | Enhances binding affinity to target enzymes |
| Phenyl group at position 2 | Contributes to increased antiproliferative activity |
| Methylbenzyl group at position 5 | Modulates receptor interactions |
These findings suggest that specific substitutions can optimize the therapeutic potential of this compound.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives:
- Antitubercular Activity : A study synthesized various derivatives and tested them against Mycobacterium tuberculosis H37Rv strain using the MABA assay. Certain derivatives exhibited significant antituberculotic activity .
- Cancer Research : The compound's ability to inhibit TBK1 led to decreased expression of downstream interferon signaling genes in THP-1 and RAW264.7 cells. This suggests potential applications in immunotherapy and cancer treatment .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound likely involves multi-step routes, such as condensation of pyrazole precursors with substituted benzyl groups. Key challenges include regioselectivity in ring formation and stability of intermediates. Optimization may involve temperature control (e.g., reflux at 105°C in toluene/EtOH systems) and catalysts like Pd(PPh₃)₄ for cross-coupling steps . Solvent choice (e.g., methanol or ethanol) and purification via chromatography or recrystallization are critical for yield improvement .
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize the structure of this compound?
- Methodological Answer :
- NMR : Analyze aromatic proton signals in the 6.5–8.5 ppm range for phenyl and benzyl groups. Carbonyl groups (C=O) at positions 3 and 4 will appear near 165–175 ppm in ¹³C NMR .
- IR : Confirm carbonyl stretches (C=O) at ~1700 cm⁻¹ and aromatic C=C vibrations near 1610 cm⁻¹ .
- MS : Molecular ion peaks should align with the calculated molecular weight (~377.8 g/mol), with fragmentation patterns reflecting loss of methylbenzyl or phenyl substituents .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays : Target kinases or phosphodiesterases due to the pyrazolo[3,4-b]pyridine core’s known affinity .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Solubility studies : Measure in PBS or DMSO to guide dosing in subsequent experiments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-methylbenzyl substituent?
- Methodological Answer :
- Analog synthesis : Replace the 2-methylbenzyl group with electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) substituents .
- Biological testing : Compare IC₅₀ values across analogs in enzyme or cell-based assays. For example, a 3-chlorobenzyl analog showed enhanced activity in related compounds .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding interactions with target proteins .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate purity via HPLC (>95%) .
- Meta-analysis : Compare datasets from independent studies, focusing on structural outliers (e.g., substituents at position 5) .
- Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .
Q. How can environmental fate and toxicity be assessed for this compound?
- Methodological Answer :
- Degradation studies : Expose the compound to UV light or microbial cultures to track breakdown products via LC-MS .
- Ecotoxicology : Test acute toxicity on Daphnia magna or algae at environmentally relevant concentrations (0.1–10 mg/L) .
- Bioaccumulation : Measure logP values (predicted ~3.5) to assess lipid solubility and potential biomagnification .
Q. What computational methods predict the compound’s reactivity and metabolic pathways?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to oxidation .
- ADMET prediction : Use tools like SwissADME to forecast hepatic metabolism (CYP450 isoforms) and metabolite formation .
- Molecular dynamics : Simulate binding stability in aqueous vs. lipid environments to guide formulation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
